molecular formula C13H15N3O2 B10898743 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10898743
M. Wt: 245.28 g/mol
InChI Key: VVGPPQRSCYRVPK-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is an organic compound with a unique structure that includes a pyrazole ring, an ethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the ethyl group, followed by the addition of ammonia or an amine to form the carboxamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 1-ethyl-N-(3-hydroxyphenyl)-1H-pyrazole-5-carboxamide.

    Reduction: Formation of 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-(3-methoxyphenyl)piperidin-4-amine
  • 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-3-16-12(7-8-14-16)13(17)15-10-5-4-6-11(9-10)18-2/h4-9H,3H2,1-2H3,(H,15,17)

InChI Key

VVGPPQRSCYRVPK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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